2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
Description
2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a pyrrolidine-based compound featuring a benzyl-cyclopropyl-amino substituent and a terminal ethanol moiety. Its molecular formula is C₁₈H₂₅N₂O₂, with a molecular weight of 274.41 g/mol . The cyclopropyl group is notable for enhancing metabolic stability and conformational rigidity, making it valuable in medicinal chemistry for optimizing pharmacokinetic properties.
Properties
IUPAC Name |
2-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c20-11-10-18-9-8-16(12-18)14-19(17-6-7-17)13-15-4-2-1-3-5-15/h1-5,16-17,20H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEASINYHCZQPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCN(C2)CCO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167832 | |
| Record name | 1-Pyrrolidineethanol, 3-[[cyclopropyl(phenylmethyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353988-06-3 | |
| Record name | 1-Pyrrolidineethanol, 3-[[cyclopropyl(phenylmethyl)amino]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353988-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidineethanol, 3-[[cyclopropyl(phenylmethyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol, with CAS number 1353988-06-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial and antifungal properties, as well as its pharmacological implications.
- Molecular Formula : C17H26N2O
- Molecular Weight : 290.41 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including compounds similar to this compound. For instance, certain pyrrolidine derivatives demonstrated significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| Compound C | 0.0195 | Bacillus mycoides |
These findings suggest that modifications in the molecular structure can enhance antibacterial efficacy, possibly due to the presence of specific functional groups that interact favorably with bacterial cell membranes or metabolic pathways .
Antifungal Activity
In addition to antibacterial properties, studies have also evaluated the antifungal activity of related compounds. For example, compounds derived from pyrrolidine structures exhibited varying degrees of antifungal activity against Candida albicans and Fusarium oxysporum.
| Compound | MIC (mg/mL) | Fungal Strain |
|---|---|---|
| Compound D | 0.0048 | C. albicans |
| Compound E | 0.039 | Fusarium oxysporum |
The mechanism behind this activity may involve interference with fungal cell wall synthesis or disruption of membrane integrity .
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted on a series of pyrrolidine derivatives found that those with halogen substituents exhibited stronger antimicrobial properties compared to their non-halogenated counterparts. The study utilized a range of bacterial and fungal strains to assess efficacy, revealing that structural modifications significantly impacted biological activity . -
Pharmacological Implications :
Research has indicated that compounds similar to this compound could serve as lead candidates for developing new antimicrobial agents due to their potent activity against resistant strains of bacteria and fungi .
Toxicological Profile
While exploring the biological activity of this compound, it is also crucial to consider its safety profile. Preliminary data indicate potential irritative effects on skin and eyes upon exposure, necessitating careful handling in laboratory settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The compound belongs to a class of nitrogen-containing heterocycles with diverse substitutions. Below is a comparative analysis of its structural analogues, focusing on substituents, ring systems, stereochemistry, and molecular properties.
Table 1: Structural and Molecular Comparison of Analogues
*Calculated based on molecular formulas where explicit data was unavailable.
Key Observations
Amino Substituent Effects: The cyclopropyl group in the target compound provides steric hindrance and metabolic stability compared to smaller substituents like methyl or larger ones like isopropyl . Isopropyl analogues (e.g., 2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol) exhibit higher molecular weights and lipophilicity, which may reduce aqueous solubility .
Core Ring Systems: Pyrrolidine (5-membered ring) vs. Piperidine-based analogues (e.g., 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol) may exhibit enhanced flexibility .
Stereochemical Influence: The S-configuration in 2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol highlights the role of chirality in receptor interactions. Enantiomers can display divergent pharmacological profiles, necessitating stereoselective synthesis .
Physicochemical Properties: The ethanol moiety improves water solubility across all analogues, but bulkier substituents (e.g., isopropyl) may counteract this effect .
Research Findings and Pharmacological Implications
Metabolic Stability
The cyclopropyl group in the target compound is associated with resistance to oxidative metabolism, a critical advantage over methyl or ethyl-substituted analogues in drug development .
Q & A
Q. What are the key synthetic routes for 2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. A common route includes:
- Step 1 : Alkylation of (R)-1-benzylpyrrolidin-3-amine with cyclopropylmethyl halides under basic conditions (e.g., triethylamine in dichloromethane) to form the intermediate .
- Step 2 : Ethanolamine coupling via nucleophilic substitution or reductive amination, often using catalysts like NaBH₄ or EDC·HCl/HOBt for amide bond formation .
- Critical Factors : Temperature (room temp vs. reflux), solvent polarity (DMF vs. EtOH), and chiral catalysts (e.g., (S)-1-methyl-3-pyrrolidinone) significantly affect stereochemical purity. Crystallographic studies (e.g., X-ray diffraction) are recommended to confirm bond angles and spatial arrangements .
Q. How should researchers characterize the compound’s physicochemical properties for biological assays?
- Methodological Answer :
- Solubility : Test in polar (water, ethanol) and nonpolar solvents (DMSO, DCM) to determine formulation compatibility. Data from similar amino alcohols suggest moderate solubility in ethanol (20–30 mg/mL) but poor aqueous solubility, requiring co-solvents like PEG-400 .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., oxidation of the ethanol moiety) can be mitigated by inert atmosphere storage .
- pKa and LogP : Use potentiometric titration and shake-flask methods to predict membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., receptor binding vs. functional assays) for this compound?
- Methodological Answer :
- Receptor Binding vs. Functional Activity : Discrepancies may arise from assay conditions (e.g., GTPγS binding vs. cAMP accumulation). Validate using orthogonal assays (e.g., calcium flux for GPCR activity) and compare with structural analogs (e.g., 2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol) to isolate stereochemical effects .
- Data Normalization : Use internal controls (e.g., reference agonists/antagonists) and adjust for batch-to-batch purity variations (≥95% by LC-MS) .
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic profile in preclinical studies?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., cyclopropane ring oxidation). Introduce fluorination or methyl groups to block CYP450-mediated degradation .
- Bioavailability : Formulate as hydrochloride salts to enhance solubility or use prodrug strategies (e.g., esterification of the ethanol group) .
Q. How does stereochemistry at the pyrrolidine ring influence biological activity, and what analytical methods validate these effects?
- Methodological Answer :
- Stereochemical Impact : The (R)-configuration at the pyrrolidine moiety enhances binding to neurotransmitter transporters (e.g., serotonin reuptake inhibition) compared to the (S)-isomer, as shown in comparative SAR studies .
- Validation Methods :
- Chiral HPLC : Use Chiralpak® IC columns with hexane:isopropanol (80:20) to resolve enantiomers .
- Molecular Docking : Compare binding poses of (R)- and (S)-isomers with target receptors (e.g., 5-HT1A) using AutoDock Vina .
Experimental Design Considerations
Q. What are the best practices for designing in vivo studies to evaluate neuropharmacological effects?
- Methodological Answer :
- Dose Selection : Start with 1–10 mg/kg (IP or PO) based on in vitro IC₅₀ values and adjust using allometric scaling .
- Behavioral Models : Use forced swim (depression) and elevated plus maze (anxiety) tests. Include positive controls (e.g., fluoxetine) and monitor plasma exposure via LC-MS/MS .
- Safety : Assess cardiovascular parameters (ECG) and organ histopathology to rule offtarget effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
